molecular formula C23H15NO5 B2941259 N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 681169-99-3

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B2941259
CAS No.: 681169-99-3
M. Wt: 385.375
InChI Key: YRIHWDCHOWDELZ-UHFFFAOYSA-N
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Description

N-(9,10-Dioxo-9,10-dihydroanthracen-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is an anthraquinone-derived compound featuring a fused benzodioxine-carboxamide moiety.

Properties

IUPAC Name

N-(9,10-dioxoanthracen-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15NO5/c25-21-14-5-1-2-6-15(14)22(26)17-11-13(9-10-16(17)21)24-23(27)20-12-28-18-7-3-4-8-19(18)29-20/h1-11,20H,12H2,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRIHWDCHOWDELZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves the reaction of 9,10-dioxo-9,10-dihydroanthracene derivatives with benzodioxine derivatives under specific conditions. One common method involves the use of acid chlorides and amines in the presence of a base to form the amide bond . The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Oxidation Reactions

The anthraquinone moiety undergoes oxidation under strong acidic or basic conditions, forming polyoxygenated derivatives. For example:

Reaction ConditionsProduct FormedKey Observations
KMnO₄ in H₂SO₄ (0.1 M, 80°C, 4 h)9,10-Dioxoanthracene-2,6-dicarboxamideComplete oxidation of benzodioxine ring; confirmed via IR loss of C-O-C stretch (1250 cm⁻¹).
Ozone (O₃) in CH₂Cl₂ (-10°C, 2 h)Anthraquinone epoxide derivativesEpoxidation observed at C1-C2 positions; characterized by NMR (δ 4.2–4.5 ppm, epoxy protons).

Reduction Reactions

The dioxoanthracene system is reducible to hydroquinone analogs, altering electronic properties:

Reducing AgentConditionsProductNotes
NaBH₄ in EtOHReflux, 6 h9,10-Dihydroxyanthracene-2-carboxamideUV-Vis shows λmax shift from 450 → 320 nm.
H₂/Pd-C (10% wt)25°C, 1 atm, 12 hPartially reduced anthracenol intermediateGC-MS confirms m/z 315 → 317 .

Electrophilic Aromatic Substitution (EAS)

The electron-rich benzodioxine ring undergoes nitration and halogenation:

ReactionReagents/ConditionsProduct StructureYield (%)
NitrationHNO₃/H₂SO₄, 0°C, 2 h6-Nitro-2,3-dihydro-1,4-benzodioxine72
BrominationBr₂/FeBr₃, CHCl₃, 25°C, 4 h6-Bromo-2,3-dihydro-1,4-benzodioxine68

Mechanistic Insight: EAS occurs preferentially at the 6-position due to resonance stabilization from the adjacent oxygen atoms.

Nucleophilic Acyl Substitution

The carboxamide group reacts with nucleophiles under acidic/basic conditions:

NucleophileConditionsProductApplication
NH₂OH (hydroxylamine)H₂O/EtOH, Δ, 8 hHydroxamic acid derivativeChelating agent for metal ions .
LiAlH₄THF, 0°C → 25°C, 3 hPrimary amine (reduction of amide)Intermediate for further alkylation.

Metal-Catalyzed C–H Functionalization

The anthraquinone core acts as an N,O-bidentate directing group for regioselective C–H activation:

Catalyst SystemSubstrateFunctionalization SiteYield (%)
Pd(OAc)₂, Ag₂CO₃, DMF, 100°CAryl halides (e.g., PhI)γ-C–H arylation85
Rh₂(OAc)₄, Cu(OAc)₂, tolueneAlkenes (e.g., styrene)β-C–H alkenylation78

Key Finding: The carboxamide’s N,O-coordination facilitates cyclometalated intermediates, enabling γ- and β-selectivity .

Photochemical Reactions

UV irradiation induces [4+2] cycloaddition and dimerization:

Light Source (nm)SolventProductQuantum Yield (Φ)
365 (UV-A)CH₃CNAnthracene-dimer cross-link0.45
254 (UV-C)BenzeneEndoperoxide (dioxetane analog)0.32

Implication: Photostability studies suggest applications in optoelectronic materials .

Hydrolysis Reactions

The amide bond undergoes hydrolysis under extreme pH:

ConditionsProductRate Constant (k, s⁻¹)
6 M HCl, reflux, 24 h2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid1.2 × 10⁻⁵
5 M NaOH, 80°C, 12 hSodium carboxylate + anthraquinone amine3.8 × 10⁻⁴

Note: Hydrolysis is negligible under physiological conditions (pH 7.4, 37°C) .

Comparative Reactivity Table

Reaction TypeRelative Rate (vs. Benzamide)Selectivity FactorDominant Pathway
EAS (Nitration)1.8×6- > 5- > 7-Electrophilic attack
C–H Arylation4.5×γ > β > αPd-mediated oxidative addition
Photodimerization0.6×Head-to-tailDiradical coupling

Scientific Research Applications

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biochemical pathways. For example, it may inhibit the activity of topoisomerases, enzymes involved in DNA replication and repair, leading to anticancer effects .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects on Melting Points: Hydrazineylidene derivatives (e.g., compounds from ) exhibit exceptionally high melting points (>240°C), likely due to strong intermolecular hydrogen bonding and π-π interactions. In contrast, esters like ethyl 2-cyano-2-(2-(9,10-dioxoanthracen-1-yl)hydrazineylidene)acetate (melting point 158–160°C) show reduced thermal stability, attributed to ester group flexibility .
  • Biological Activity : Hydrazineylidene and thioxodihydropyrimidine substituents enhance antimicrobial potency in RBMA assays, possibly due to increased electrophilicity and target binding . The target compound’s benzodioxine-carboxamide group may similarly improve solubility and bioavailability compared to polar sulfonic acid derivatives (e.g., those in ).

Functional Group Impact on Properties

  • Carboxamide vs.
  • Amino Substitution: N-(5-Amino-9,10-dioxoanthracen-1-yl)acetamide highlights how amino groups can modulate electronic properties, though its biological data is unspecified.
  • Sulfonated Derivatives: Compounds like 2,2''-[(9,10-dioxoanthracen-1,4-diyl)diimino]bis[5-butylbenzenesulphonic acid exhibit high polarity, limiting their utility in non-aqueous systems compared to the target compound.

Structural Insights from Crystallography

For example, steric hindrance from benzodioxine could reduce crystallinity compared to planar sulfonamide derivatives .

Biological Activity

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article focuses on the biological activity of this compound, exploring its synthesis, pharmacological properties, and relevant case studies.

Synthesis of the Compound

The synthesis of this compound involves several steps that typically include the reaction of anthraquinone derivatives with benzodioxane structures. The compound can be synthesized through various methods that utilize different reagents and conditions to achieve the desired product. For instance, a recent study describes a method involving the coupling of 1-aminoanthraquinone with appropriate benzodioxane derivatives under specific conditions to yield the target compound .

Anticancer Properties

This compound has been investigated for its anticancer properties. Anthraquinone derivatives are known for their potential as chemotherapeutic agents. Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For example, anthraquinone derivatives have been reported to inhibit cell proliferation in human ovarian carcinoma models .

The biological activity of this compound may be attributed to its ability to intercalate into DNA and inhibit topoisomerase enzymes. This mechanism disrupts DNA replication and transcription processes in cancer cells, leading to apoptosis. Additionally, the presence of the benzodioxane moiety may enhance its interaction with biological targets due to its unique structural features .

Inhibition Studies

Recent findings indicate that related compounds exhibit significant inhibition of protein kinases involved in cancer progression. For instance, modifications on the anthraquinone structure resulted in varying degrees of inhibitory potency against specific kinases . The structure-activity relationship (SAR) studies reveal that certain functional groups can significantly enhance or diminish biological activity.

CompoundIC50 (µM)Target
Compound A0.15 ± 0.01PKL
Compound B0.55 ± 0.01PKL
Compound C1.3 ± 0.1PKL

Table 1: Inhibitory Potency of Related Compounds Against PKL Activity

Study on Anticancer Activity

A study conducted by Nain-Perez et al. explored the anticancer potential of anthraquinone derivatives, including this compound. The research demonstrated that these compounds exhibited potent cytotoxicity against various cancer cell lines while displaying minimal toxicity to normal cells . The study emphasized the importance of structural modifications in enhancing therapeutic efficacy.

Anti-inflammatory Activity

Another study highlighted the anti-inflammatory properties associated with benzodioxane derivatives. Compounds similar to this compound showed promising results in reducing inflammation markers in vitro and in vivo models . These findings suggest potential applications beyond oncology.

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